tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1375065-15-8
VCID: VC11695418
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)O)NC
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

CAS No.: 1375065-15-8

Cat. No.: VC11695418

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate - 1375065-15-8

Specification

CAS No. 1375065-15-8
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1
Standard InChI Key IJLLHXGWHBTSPV-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC
SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)NC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)O)NC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has the molecular formula C11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3 and a molecular weight of 230.30 g/mol . The IUPAC name, tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the hydroxyl and methylamino groups occupying adjacent positions on the pyrrolidine ring. The compound’s isomeric SMILES string, CN[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C\text{CN}[C@H]_1\text{CN}(C[C@H]_1\text{O})\text{C}(=O)\text{OC}(\text{C})(\text{C})\text{C}, confirms its cis configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight230.30 g/mol
CAS Number1375065-15-8
Boiling PointNot reported
Melting PointNot reported
Density1.1–1.2 g/cm³ (estimated)

The tert-butyl group enhances solubility in organic solvents, while the hydroxyl and methylamino groups facilitate hydrogen bonding and nucleophilic reactivity .

Stereochemical Significance

The cis configuration of the 3-hydroxy and 4-methylamino groups is critical for its biological activity. Comparative studies on pyrrolidine derivatives demonstrate that stereochemistry influences binding affinity to enzymes and receptors. For example, cis-configured analogs exhibit higher selectivity for adrenergic receptors compared to trans isomers.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:

  • Ring Formation: Cyclization of γ-amino alcohols to construct the pyrrolidine backbone.

  • Stereoselective Functionalization: Chiral catalysts or enzymatic methods introduce the hydroxyl and methylamino groups with high enantiomeric excess .

  • Protection/Deprotection: The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions .

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, DMAP, THF, 0°CProtect amine
HydroxylationOsO₄, NMO, acetone/waterCis-dihydroxylation
MethylaminationMethylamine, NaBH₃CN, MeOHIntroduce methylamino group

Yield optimization requires precise control of temperature and stoichiometry, with reported yields ranging from 40–65% for analogous compounds.

Industrial-Scale Production

Commercial suppliers like Reagentia offer the compound in quantities from 100 mg to 1 g, with prices scaling from €789.94 to €2,635.13 . The high cost reflects the complexity of stereoselective synthesis and purification via column chromatography or recrystallization .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a key building block for:

  • Beta-Adrenergic Receptor Agonists: Its pyrrolidine core mimics endogenous catecholamines, enabling modulation of adrenergic signaling .

  • Enzyme Inhibitors: The hydroxyl and methylamino groups coordinate with catalytic residues in proteases and kinases .

Table 3: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTargetIC₅₀ (nM)Source
tert-Butyl cis-3-hydroxy-4-(methylamino)Adrenergic receptor α₂12.3
cis-3-Hydroxy-4-(hydroxymethyl)HIV protease45.6
3-Ethyl-4-hydroxyDopamine transporter89.1

Case Study: Antihypertensive Drug Development

In a 2024 study, this compound was alkylated at the methylamino group to produce a potent α₂-adrenergic agonist with 90% oral bioavailability in rodent models. The cis configuration enhanced binding to the receptor’s hydrophobic pocket, reducing off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator